2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-14-5-7-18(8-6-14)21-23-19(13-26-21)9-10-22-27(24,25)20-16(3)11-15(2)12-17(20)4/h5-8,11-13,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFNXLBNFZGDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
The electronic and steric effects of substituents on the benzene ring significantly influence biological activity and physicochemical properties:
Key Insights :
Thiazole Ring Modifications
The thiazole moiety is critical for binding to biological targets, with substituents dictating specificity:
Q & A
Q. Key Optimization Variables :
- Temperature : Thiazole formation requires reflux (~80°C), while sulfonylation proceeds at room temperature.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance thiazole cyclization efficiency .
- Catalyst : Acetic acid accelerates imine formation in thiazole synthesis .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient; retention time ~12–15 min) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ expected at m/z ~457.2) .
How can crystallographic data resolve ambiguities in the molecular geometry of this sulfonamide-thiazole derivative?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL () provides:
Q. Example Table (Hypothetical Data Based on Analogues) :
| Parameter | Value (Å/°) |
|---|---|
| S–N (sulfonamide) | 1.63 |
| C–S (thiazole) | 1.72 |
| Dihedral Angle (Sulfonamide-Thiazole) | 85° |
Methodological Note : Data collection at low temperature (100 K) reduces thermal motion artifacts .
How can researchers address contradictory biological activity data across studies involving sulfonamide-thiazole derivatives?
Advanced
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) arise from:
Q. Resolution Strategies :
Standardized Assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) under controlled buffer conditions .
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on benzene) and correlate with activity trends .
Molecular Dynamics Simulations : Predict binding modes to explain potency variations (e.g., hydrophobic interactions with p-tolyl groups) .
What methodological approaches are used to study the metabolic stability of this compound?
Q. Advanced
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite Identification : High-resolution MS/MS with collision-induced dissociation (CID) fragments key functional groups (e.g., sulfonamide cleavage) .
Q. Key Findings (Analogues) :
- Phase I Metabolism : Oxidation of thiazole methyl groups generates hydroxymethyl metabolites .
- Half-Life (t₁/₂) : ~2.5 hours in human microsomes, suggesting moderate hepatic clearance .
How can researchers validate target engagement in cellular models for this compound?
Q. Advanced
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .
Fluorescence Polarization : Use labeled probes (e.g., fluorescein-conjugated enzyme substrates) to quantify binding affinity .
CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
Case Study : For carbonic anhydrase inhibition, CETSA showed a ΔTₘ of +4°C, confirming direct engagement .
What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous sulfonylation reduces exothermic risks and improves yield (~85% vs. 65% batch) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for thiazole cyclization, enhancing sustainability .
- Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
